molecular formula C8H6ClFN2 B13051343 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile

Cat. No.: B13051343
M. Wt: 184.60 g/mol
InChI Key: PNSZHIFIHJPLBW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile is an organic compound that features a nitrile group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable nitrile precursor under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of a nitrile source like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the chlorine or fluorine atoms.

    Reduction: Primary amines.

    Oxidation: Carboxylic acids.

Scientific Research Applications

2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The chlorine and fluorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-chloro-4-fluorophenyl)acetonitrile: Contains a nitrile group attached to a phenyl ring with chlorine and fluorine substitutions.

    2-Amino-2-(3-chloro-4-fluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    2-Amino-2-(3-chloro-4-fluorophenyl)propanoic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of a nitrile group with chlorine and fluorine substitutions on the phenyl ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

2-amino-2-(3-chloro-4-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H6ClFN2/c9-6-3-5(8(12)4-11)1-2-7(6)10/h1-3,8H,12H2

InChI Key

PNSZHIFIHJPLBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C#N)N)Cl)F

Origin of Product

United States

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